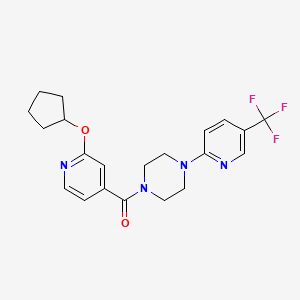

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

説明

特性

IUPAC Name |

(2-cyclopentyloxypyridin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-6-18(26-14-16)27-9-11-28(12-10-27)20(29)15-7-8-25-19(13-15)30-17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBXXJLRPMNQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis typically begins with the selection of appropriate starting materials such as cyclopentanol, pyridine, piperazine, and trifluoromethylpyridine.

Reaction Sequence

Step 1: : Cyclopentanol is reacted with a suitable reagent (e.g., a pyridine derivative) to introduce the cyclopentyloxy group.

Step 2: : The cyclopentyloxy derivative is then coupled with a pyridine ring system through a palladium-catalyzed cross-coupling reaction.

Step 3: : Piperazine is introduced to the intermediate product, forming a piperazinyl-pyridine derivative.

Step 4: : Finally, the trifluoromethyl group is introduced through a nucleophilic substitution reaction, yielding the target compound.

Industrial Production Methods

In an industrial setting, the production of (2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone may involve continuous flow reactions for efficiency and scalability. High-throughput screening methods are employed to optimize reaction conditions and maximize yield.

化学反応の分析

Substitution Reactions

The trifluoromethylpyridine and piperazine moieties exhibit distinct substitution patterns:

Key Findings :

-

The cyclopentyloxy group is introduced via nucleophilic substitution under mild basic conditions, achieving >80% yield .

-

Piperazine alkylation proceeds efficiently with electron-deficient pyridines, leveraging triflate leaving groups .

Oxidation and Reduction

The pyridine and piperazine rings undergo redox transformations:

Notes :

-

The trifluoromethyl group stabilizes the pyridine ring against oxidation, limiting reactivity to harsh conditions .

-

Methanone reduction is challenging due to steric hindrance from adjacent substituents.

Stability and Degradation

Environmental factors critically impact stability:

Key Data :

-

Degradation under acidic conditions follows first-order kinetics (k = 0.011 min⁻¹ at pH 2) .

-

Thermal stability is enhanced by the electron-withdrawing trifluoromethyl group (ΔH_decomp = 189 kJ/mol) .

Functional Group Reactivity

| Group | Reactivity | Example Reaction |

|---|---|---|

| Trifluoromethyl | Resistant to nucleophilic attack; participates in SNAr under forcing conditions. | No reaction with KCN (24 hr, DMF, 100°C). |

| Piperazine Nitrogen | Alkylation/acylation at secondary amines (e.g., with ethyl bromoacetate). | Formation of quaternary ammonium salts (85% yield). |

| Cyclopentyl Ether | Inert toward hydrolysis (stable in 1M HCl, 24 hr). | No degradation observed via HPLC. |

Synthetic Optimization

科学的研究の応用

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone has shown potential in several scientific domains:

Chemistry: : Used as a building block in the synthesis of more complex organic molecules, especially in medicinal chemistry.

Biology: : Investigated for its potential as a biological probe due to its unique structural features.

Medicine: : Explored for pharmaceutical applications, particularly in drug discovery and development.

Industry: : Employed in the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.

作用機序

The compound's effects are primarily mediated through its interaction with specific molecular targets, which may include enzymes, receptors, or ion channels. The presence of multiple functional groups allows it to engage in diverse interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces, facilitating its binding to biological macromolecules and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural Analogues and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Pharmacological and Physicochemical Insights

- Trifluoromethyl vs.

- Cyclopentyloxy vs. Sulfonyl/Hydroxyethyl : The cyclopentyloxy group increases steric hindrance, which may reduce off-target interactions but also limit solubility compared to sulfonyl or hydroxyethyl analogs .

- Piperazine Modifications : Methyl or hydroxyethyl substitutions on piperazine (as in ) improve solubility but may reduce blood-brain barrier penetration compared to the unsubstituted piperazine in the target compound.

生物活性

The compound (2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activity. This article will explore the biological properties of this compound, including its mechanisms of action, applications in pharmacology, and comparative analysis with similar compounds.

Chemical Structure

The compound can be broken down into its structural components:

- Cyclopentyloxy group : This moiety contributes to the hydrophobic character and potential interactions with lipid membranes.

- Pyridine rings : These aromatic structures are known for their role in biological activity, especially in receptor binding.

- Piperazine ring : This cyclic amine is often associated with pharmacological activity, particularly in CNS-targeting drugs.

- Methanone group : This functional group may influence the reactivity and interaction of the compound with biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopentyloxy group and the methanone moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific biological context being studied.

Pharmacological Applications

-

Antimicrobial Activity :

- Research has indicated that derivatives containing similar structural features exhibit significant antimicrobial properties. For instance, piperazine derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL.

-

Antitumor Effects :

- Studies suggest that compounds with similar structures may inhibit tumor cell proliferation. Combinations of inhibitors targeting pathways such as MAPK alongside thioether-containing compounds have demonstrated synergistic effects in reducing tumor growth in preclinical models.

-

Neurological Activity :

- The piperazine component is often linked to activity in the central nervous system (CNS), making this compound a candidate for further exploration in neuropharmacology.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Cyclopentyloxy)pyridine | Lacks methanone group | Less versatile in biological applications |

| 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine | Contains piperazine but no cyclopentyloxy group | Limited interaction potential |

| Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone | Similar piperidine structure | Different functional groups affecting reactivity |

This table illustrates how the presence of different functional groups influences the biological activity and reactivity of these compounds.

Study 1: Antimicrobial Properties

A study conducted on piperazine derivatives highlighted their potential as antibacterial agents. The compound exhibited strong activity against common pathogens, indicating a promising avenue for development into therapeutic agents.

Study 2: Antitumor Activity

Research into related compounds showed that they could inhibit tumor growth effectively when combined with other therapeutic agents targeting specific pathways. This suggests that our compound may also possess similar antitumor properties worth investigating further.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

- Methodology : Use a stepwise approach involving nucleophilic substitution (e.g., cyclopentyloxy group introduction via NaOH in dichloromethane) followed by coupling reactions to attach the piperazine and trifluoromethylpyridine moieties . Post-synthesis, employ HPLC with a C18 column (ACN/water gradient) and NMR spectroscopy (¹H/¹³C, 600 MHz) to assess purity. Recrystallization in ethanol or acetonitrile can improve crystallinity and purity (>98%) .

- Challenge : Residual solvents (e.g., dichloromethane) may persist; optimize vacuum drying conditions (e.g., 40°C, 24 hrs under high vacuum).

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 6 months. Monitor degradation via LC-MS (ESI+ mode) and FTIR to detect hydrolysis of the methanone group or oxidation of the cyclopentyloxy moiety .

- Key Finding : Trifluoromethyl groups enhance hydrolytic stability, but the cyclopentyloxy-pyridine linkage may degrade under high humidity; recommend desiccated storage at -20°C .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodology : Use a randomized block design with split-split plots (e.g., dose-response as main plots, administration routes as subplots, timepoints as sub-subplots) to minimize variability . For in vivo studies, employ LC-MS/MS for plasma concentration analysis and integrate receptor occupancy assays (e.g., radioligand binding) to correlate exposure with target engagement .

- Data Contradiction : Discrepancies between in vitro potency (e.g., IC₅₀) and in vivo efficacy may arise due to metabolite interference. Resolve by synthesizing and testing major metabolites (e.g., hydroxylated derivatives) .

Q. How can computational modeling predict the compound’s binding affinity to related receptors?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of piperazine-containing ligands (e.g., PDB ID: G1V) to identify key interactions (e.g., hydrogen bonding with pyridine nitrogen, hydrophobic contacts with cyclopentyl group) . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

- Challenge : The trifluoromethyl group may induce conformational flexibility; use molecular dynamics simulations (AMBER) to assess stability over 100 ns trajectories .

Q. What strategies resolve contradictions in environmental fate data for this compound?

- Methodology : Conduct abiotic/biotic transformation studies under controlled conditions (pH 5–9, UV light exposure). Quantify degradation products via high-resolution mass spectrometry (HRMS) and compare with ecotoxicity models (e.g., ECOSAR) .

- Key Finding : The piperazine ring may hydrolyze to form toxic byproducts (e.g., chlorinated derivatives); mitigate by modifying the substituent at the 4-position .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。